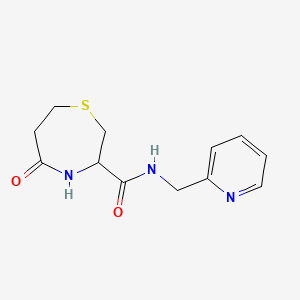

5-oxo-N-(pyridin-2-ylmethyl)-1,4-thiazepane-3-carboxamide

Description

5-oxo-N-(pyridin-2-ylmethyl)-1,4-thiazepane-3-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms, and a pyridine moiety, which is a six-membered aromatic ring containing nitrogen.

Properties

IUPAC Name |

5-oxo-N-(pyridin-2-ylmethyl)-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c16-11-4-6-18-8-10(15-11)12(17)14-7-9-3-1-2-5-13-9/h1-3,5,10H,4,6-8H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDLUAUMUHZABI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(pyridin-2-ylmethyl)-1,4-thiazepane-3-carboxamide typically involves the formation of the thiazepane ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen functionalities under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall productivity.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(pyridin-2-ylmethyl)-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional oxygen functionalities.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-oxo-N-(pyridin-2-ylmethyl)-1,4-thiazepane-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-oxo-N-(pyridin-2-ylmethyl)-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide: Contains a pyrrolidine ring instead of a thiazepane ring.

5-oxo-N-(pyridin-2-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: Contains a thiazolo[3,2-a]pyrimidine ring.

Uniqueness

5-oxo-N-(pyridin-2-ylmethyl)-1,4-thiazepane-3-carboxamide is unique due to its seven-membered thiazepane ring, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

5-oxo-N-(pyridin-2-ylmethyl)-1,4-thiazepane-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiazepane ring fused with a pyridine moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H14N2O2S |

| Molecular Weight | 250.32 g/mol |

| CAS Number | 1396563-90-8 |

| SMILES | O=C(NC1=CSC(C1)=O)C(C)C |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that this compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain and has implications for treating neurodegenerative diseases like Alzheimer's disease .

Biological Activity and Therapeutic Applications

Recent studies have indicated that derivatives of thiazepane compounds exhibit a range of biological activities, including:

- Antimicrobial Activity : Some thiazepane derivatives have shown significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that certain thiazepane compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

- Neuroprotective Effects : By inhibiting AChE activity, these compounds may help in the treatment of Alzheimer's disease by enhancing cholinergic neurotransmission .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of thiazepane derivatives:

- Study on Acetylcholinesterase Inhibition : A study synthesized several thiazepane derivatives and tested their ability to inhibit AChE. The most potent compound exhibited an IC50 value significantly lower than that of standard AChE inhibitors like donepezil .

- Antimicrobial Testing : Another research focused on the antimicrobial activity of thiazepane derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the thiazepane structure enhanced antibacterial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.